Cas no 87-64-9 (2-Chloro-6-methylphenol)

2-Chloro-6-methylphenol is a chlorinated derivative of methylphenol, characterized by the presence of a chloro substituent at the ortho position relative to the hydroxyl group and a methyl group at the meta position. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural features contribute to its reactivity in electrophilic aromatic substitution and coupling reactions. The compound exhibits moderate solubility in organic solvents and is stable under standard conditions. Its well-defined chemical properties make it a valuable building block for the development of more complex molecular architectures in industrial and research applications.
2-Chloro-6-methylphenol structure
2-Chloro-6-methylphenol structure
Product Name:2-Chloro-6-methylphenol
CAS No:87-64-9
MF:C7H7ClO
MW:142.582881212234
MDL:MFCD00020000
CID:34429
PubChem ID:6898
Update Time:2025-11-02

2-Chloro-6-methylphenol Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-6-methylphenol
    • 6-Chloro-o-cresol
    • C7H7ClO
    • 2-Chloro-6-methylphenol, tech
    • Phenol, 2-chloro-6-methyl-
    • o-Cresol, 6-chloro-
    • 2-METHYL-6-CHLOROPHENOL
    • YPNZJHFXFVLXSE-UHFFFAOYSA-N
    • 2-chloro-6-methyl-phenol
    • 6-chloro cresol
    • NSC2878
    • 6-Chlor-o-kresol
    • PubChem3669
    • 6-chloro-2-methylphenol
    • 2-chloro-6-methyl phenol
    • 2-hydroxy-3-chlorotoluene
    • Phenol,2-chloro-6-methyl-
    • 2-chloranyl-6-methyl-phenol
    • CS-W011016
    • SCHEMBL34484
    • 87-64-9
    • BRN 0774623
    • AKOS006228763
    • InChI=1/C7H7ClO/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,1H
    • NSC-2878
    • LS-55346
    • EINECS 201-760-8
    • Z1201617346
    • NSC 2878
    • PB43672
    • FT-0621085
    • EN300-78795
    • 4-06-00-01984 (Beilstein Handbook Reference)
    • DTXSID0075362
    • A842323
    • EQL8JA6BSZ
    • 6-Chloro-o-cresol; 2-Chloro-6-methylphenol
    • MFCD00020000
    • 6-chlor-o-cresol
    • DS-5136
    • 2-Chloro-6-methylphenol (ACI)
    • o-Cresol, 6-chloro- (7CI, 8CI)
    • 3-Chloro-2-hydroxytoluene
    • DB-020894
    • NS00039209
    • DTXCID5048554
    • MDL: MFCD00020000
    • Inchi: 1S/C7H7ClO/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,1H3
    • InChI Key: YPNZJHFXFVLXSE-UHFFFAOYSA-N
    • SMILES: ClC1C(O)=C(C)C=CC=1
    • BRN: 0774623

Computed Properties

  • Exact Mass: 142.01900
  • Monoisotopic Mass: 142.0185425g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 94.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 2.8
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • Color/Form: Toxic
  • Density: 1,201 g/cm3
  • Boiling Point: 75-76°C at 12 mmHg
  • Flash Point: 72°C
  • Refractive Index: 1.5450
  • Water Partition Coefficient: Soluble in water (24 mg/ml at 25°C).
  • PSA: 20.23000
  • LogP: 2.35400
  • Solubility: Uncertain

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2-Chloro-6-methylphenol Production Method

Production Method 1

Reaction Conditions
Reference
Regioselective halogenation in aromatic series. I. Chlorination of phenols and their ethers using reagents which bring donor-acceptor interactions into play
Guy, Alain; et al, Tetrahedron, 1982, 38(15), 2339-46

Production Method 2

Reaction Conditions
Reference
Regioselective halogenation in aromatic series. I. Chlorination of phenols and their ethers using reagents which bring donor-acceptor interactions into play
Guy, Alain; et al, Tetrahedron, 1982, 38(15), 2339-46

Production Method 3

Reaction Conditions
1.1 Reagents: 2,3,4,4,5,6-Hexachloro-2,5-cyclohexadien-1-one Solvents: Carbon tetrachloride ,  Dimethylformamide
Reference
N-chloro-2,3,4,4,5,6-hexachlorocyclohexa-2,5-dienylideneamine as a mild and highly regioselective chlorinating reagent
Mamaghani, M.; et al, Synthetic Communications, 2002, 32(5), 735-740

Production Method 4

Reaction Conditions
1.1 Reagents: Sulfuryl chloride Catalysts: 1,2-Dithiocane ,  Aluminum chloride ;  2 h, rt; 2 h, rt
1.2 Reagents: Water
Reference
Comparison of cyclic and polymeric disulfides as catalysts for the regioselective chlorination of phenols
Smith, Keith; et al, Journal of Sulfur Chemistry, 2015, 36(1), 74-85

Production Method 5

Reaction Conditions
1.1 Catalysts: Zinc chloride
1.2 Reagents: Sulfuryl chloride
Reference
Method for manufacturing technical 4-chloro-2-methylphenol
, Poland, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Catalysts: Thiourea Solvents: Acetonitrile ;  2 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
Novel regioselective aromatic chlorination via catalytic thiourea activation of N-chlorosuccinimide
Bovonsombat, Pakorn; et al, Tetrahedron Letters, 2015, 56(17), 2193-2196

Production Method 7

Reaction Conditions
1.1 Catalysts: Trifluoroacetic acid
Reference
High site-selectivity in the chlorination of electron-rich aromatic compounds by N-chlorammonium salts
Lindsay Smith, John R.; et al, Tetrahedron Letters, 1983, 24(30), 3117-20

Production Method 8

Reaction Conditions
Reference
Regioselective halogenation in aromatic series. I. Chlorination of phenols and their ethers using reagents which bring donor-acceptor interactions into play
Guy, Alain; et al, Tetrahedron, 1982, 38(15), 2339-46

Production Method 9

Reaction Conditions
Reference
Halogenation compositions for phenols
, United Kingdom, , ,

Production Method 10

Reaction Conditions
1.1 Catalysts: Trifluoroacetic acid
Reference
High site-selectivity in the chlorination of electron-rich aromatic compounds by N-chlorammonium salts
Lindsay Smith, John R.; et al, Tetrahedron Letters, 1983, 24(30), 3117-20

Production Method 11

Reaction Conditions
1.1 Reagents: Chlorine
2.1 -
Reference
Regioselective halogenation in aromatic series. I. Chlorination of phenols and their ethers using reagents which bring donor-acceptor interactions into play
Guy, Alain; et al, Tetrahedron, 1982, 38(15), 2339-46

Production Method 12

Reaction Conditions
Reference
Regioselective halogenation in aromatic series. I. Chlorination of phenols and their ethers using reagents which bring donor-acceptor interactions into play
Guy, Alain; et al, Tetrahedron, 1982, 38(15), 2339-46

Production Method 13

Reaction Conditions
1.1 Reagents: Aluminum chloride ,  Sulfuryl chloride Catalysts: 4-Methylthiacyclohexane ;  2 h, rt; 2 h, rt
1.2 Solvents: Water
Reference
Regioselective chlorination of phenols in the presence of tetrahydrothiopyran derivatives
Smith, Keith; et al, Journal of Sulfur Chemistry, 2019, 40(5), 529-538

Production Method 14

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Hydrogen peroxide Catalysts: Sodium dodecyl sulfate Solvents: Water ;  2 h, 30 °C
Reference
Spatial Orientation of Aromatics at Micellar Interface: Selectivity Enhancement in Oxychlorination
Samant, Bhupesh S.; et al, Journal of Dispersion Science and Technology, 2012, 33(7), 1030-1037

2-Chloro-6-methylphenol Raw materials

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Amadis Chemical Company Limited
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(CAS:87-64-9)2-Chloro-6-methylphenol
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Purity:99%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:87-64-9)2-Chloro-6-methylphenol
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Purity:99%
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Additional information on 2-Chloro-6-methylphenol

Comprehensive Guide to 2-Chloro-6-methylphenol (CAS No. 87-64-9): Properties, Applications, and Market Insights

2-Chloro-6-methylphenol (CAS No. 87-64-9) is a chlorinated derivative of phenol, widely recognized for its versatile applications in pharmaceuticals, agrochemicals, and specialty chemicals. This compound, also known as 6-Chloro-o-cresol, features a unique molecular structure that enhances its reactivity and functionality in various industrial processes. With the increasing demand for high-purity intermediates in the chemical sector, 2-Chloro-6-methylphenol has gained significant attention for its role in synthesizing advanced materials and bioactive compounds.

The chemical formula of 2-Chloro-6-methylphenol is C7H7ClO, and it exhibits a molecular weight of 142.58 g/mol. This compound is characterized by its white to light yellow crystalline appearance and a distinct phenolic odor. Its solubility profile includes moderate solubility in organic solvents like ethanol and acetone, while being sparingly soluble in water. These properties make it a valuable intermediate in organic synthesis, particularly in the production of antiseptics, disinfectants, and pharmaceutical precursors.

One of the most searched topics related to 2-Chloro-6-methylphenol is its application in the pharmaceutical industry. Researchers and manufacturers frequently inquire about its use as a building block for antibacterial agents and anti-inflammatory drugs. Recent studies highlight its potential in developing novel antimicrobial coatings, a hot topic in the wake of global health concerns. Additionally, its role in synthesizing herbicides and pesticides aligns with the growing demand for sustainable agrochemical solutions.

From an industrial perspective, 2-Chloro-6-methylphenol is often utilized in the production of specialty resins and dyes. Its ability to act as a coupling agent in diazo reactions makes it indispensable in the dye manufacturing sector. Moreover, its incorporation into polymer stabilizers has been explored to enhance the durability of plastics under UV exposure—a trending topic in material science forums.

The market dynamics of 2-Chloro-6-methylphenol reflect its growing importance. Analysts report a steady increase in demand, driven by advancements in green chemistry and bio-based materials. Suppliers are focusing on improving production efficiency to meet the needs of sectors like pharmaceuticals, agriculture, and personal care. Regulatory compliance, particularly concerning REACH and FDA guidelines, remains a critical discussion point among industry stakeholders.

Safety and handling of 2-Chloro-6-methylphenol are frequently addressed in user queries. While it is not classified as a hazardous substance under standard conditions, proper storage in cool, dry environments away from oxidizing agents is recommended. Personal protective equipment (PPE) such as gloves and goggles should be used during handling to minimize exposure—a best practice emphasized in OSHA and GHS guidelines.

In conclusion, 2-Chloro-6-methylphenol (CAS No. 87-64-9) stands out as a multifaceted chemical intermediate with broad applications. Its relevance in drug development, agrochemical innovation, and material science underscores its value in modern chemistry. As research continues to uncover new uses, this compound is poised to play an even greater role in addressing contemporary industrial and environmental challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:87-64-9)2-Chloro-6-methylphenol
A842323
Purity:99%
Quantity:25g
Price ($):167.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:87-64-9)2-Chloro-6-methylphenol
LE17857
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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